2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole

Beschreibung

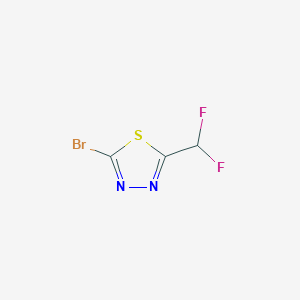

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole (CAS: 1340313-49-6) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at position 2 and a difluoromethyl group at position 3. Its molecular formula is C₃HBrF₂N₂S, with a molecular weight of 215.02 g/mol . The compound is a solid at room temperature, stored under inert conditions (2–8°C), and exhibits hazards including skin/eye irritation and toxicity upon ingestion (H302, H312, H315, etc.) .

The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Substituents like bromine and fluorinated groups enhance electronic effects and metabolic stability, making this compound a valuable intermediate in drug discovery .

Eigenschaften

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUADXWTZXHNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340313-49-6 | |

| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5-(difluoromethyl)-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies specifically focusing on the applications of "2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole" are not available within the provided search results, the documents do offer some relevant information regarding thiadiazole derivatives and their applications, as well as reactions involving bromothiadiazoles.

General Applications of Thiadiazole Derivatives

- Thiadiazole derivatives, including both symmetrical and asymmetrical forms, exhibit a wide range of biological activities, including antitumor, anticancer, antibacterial, antifungal, antimicrobial, antituberculosis, anti-inflammatory, antihypertensive, anticonvulsant, antioxidant, anesthetic, and cardiotonic properties .

- The parent compound 1,3,4-thiadiazole is an important class of intermediates in the medical field, for pesticides, in polymer chemistry, and for chemical synthesis .

Specific Examples and Related Compounds

- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT), a trifluoromethyl-substituted compound of 2-amino-5-methyl-1,3,4-thiadiazole, has been biologically examined for its anticancer activity . Cytotoxic performance against two human cancer cell lines (A549 and HeLa) along with molecular docking simulation showed positive outcomes, suggesting it is a promising anticancer agent .

- A study of two compounds, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromo-phenyl}acetamide, found that the molecules are near ''V'' shaped with angles of approximately 84° between the two aromatic planes. They also exhibit various intermolecular interactions, such as N-HÁÁÁO, N-HÁÁÁN, N-HÁÁÁF, and C-HÁÁÁN hydrogen bonds, and C-HÁÁÁp, C-ClÁÁÁp and C-OÁÁÁp interactions, generating 3-D arrays .

Reactions Involving Bromothiadiazoles

- The Stille reaction of 3-bromo-5-chloro-1,2,4-thiadiazole was regioselective for C-5 coupling to give a bromo derivative .

Potential Applications

Given the information, this compound may be useful in:

- Medicinal Chemistry: As a building block for synthesizing compounds with potential anticancer, antibacterial, or other biological activities .

- Chemical Synthesis: As an intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals, pesticides, and materials science .

- mTOR Inhibitors: As a heteroaromatic ring for mTOR inhibitors providing an exquisite mTOR selectivity .

Sigma-Aldrich Product

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole with structurally related thiadiazole derivatives:

Key Observations :

Biologische Aktivität

2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article discusses the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities. Additionally, it presents relevant data tables and case studies to illustrate its efficacy in various applications.

- Molecular Formula : C₃HBrF₂N₂S

- Molecular Weight : 215.02 g/mol

- CAS Number : 1340313-49-6

Biological Activity Overview

Thiadiazole derivatives are known for their wide-ranging pharmacological activities. The specific compound this compound exhibits several noteworthy biological effects:

1. Antimicrobial Activity

Research indicates that thiadiazole compounds possess significant antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed promising activity against various bacterial strains.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32.6 | |

| 2-Amino-1,3,4-thiadiazole | Antifungal | 47.5 (Itraconazole) |

The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against resistant strains of bacteria and fungi.

2. Antifungal Activity

The antifungal properties of thiadiazoles have been documented extensively. In particular, compounds with substitutions at the C-5 position have demonstrated enhanced antifungal activity against strains such as Aspergillus niger and Candida albicans.

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Nitrophenoxymethyl-1,3,4-thiadiazole | Salmonella typhi | 15–19 | |

| This compound | E. coli | Moderate Activity |

3. Anticancer Potential

Preliminary studies suggest that thiadiazole derivatives may exhibit anticancer properties. The mechanism is thought to involve the inhibition of cancer cell proliferation through various pathways.

Case Studies

Several case studies have explored the efficacy of thiadiazoles in clinical settings:

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antibacterial effects of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound had significant inhibitory effects compared to standard antibiotics.

- Antifungal Screening : Another study assessed the antifungal activity of several derivatives against common fungal pathogens. The findings revealed that certain modifications on the thiadiazole ring enhanced activity against Candida species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.